molecular formula C12H13BrN2 B1440934 8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1243389-52-7

8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1440934
CAS No.: 1243389-52-7
M. Wt: 265.15 g/mol
InChI Key: TUYSRUXQZQDUNC-UHFFFAOYSA-N
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Description

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetically versatile intermediate within the tetrahydro-pyrido[4,3-b]indole family, a scaffold recognized for its significant potential in medicinal chemistry. Compounds based on this core structure have been investigated as agonists and antagonists for serotonin receptors, indicating a high value for neuroscience research . This research is directed toward the development of new therapeutic agents for a range of central nervous system (CNS) disorders, including anxiety, schizophrenia, obesity, and sleep diseases . Furthermore, the indole moiety is a privileged structure in oncology drug discovery, with numerous derivatives designed to act on key targets such as topoisomerase, tubulin, and various kinases . The specific bromo and methyl substitutions on this molecule provide strategic points for further synthetic modification, enabling structure-activity relationship (SAR) studies and the development of novel bioactive compounds. Researchers can utilize this intermediate to create targeted libraries for high-throughput screening in the pursuit of new treatments for complex diseases.

Properties

IUPAC Name

8-bromo-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-15-11-3-2-8(13)6-9(11)10-7-14-5-4-12(10)15/h2-3,6,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYSRUXQZQDUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Formation of arylhydrazone Aryl hydrazine + Boc-protected piperidone, acid catalysis Enehydrazine intermediate
2 Fischer indole synthesis Heating in ethanol/HCl or ethanol/2,4,6-trichloro-1,3,5-triazine Formation of tetrahydro-γ-carboline core
3 Methylation Alkylation with methylating agents (e.g., methyl iodide) Introduction of 5-methyl group
4 Bromination Electrophilic bromination if not introduced earlier 8-bromo substitution
5 Pd-catalyzed cross-coupling Pd2(dba)3, BINAP, base (Cs2CO3, K3PO4), heating at 110°C in toluene or t-BuOH Formation of final compound

This sequence ensures regioselective formation of the 8-bromo and 5-methyl substituents on the tetrahydro-pyridoindole scaffold.

Reaction Optimization and Conditions

  • Catalyst loading: Typically 1 mol% Pd2(dba)3 with 0.25–1.5 mol% BINAP ligand.
  • Base choice: Cs2CO3 or K3PO4 preferred for efficient coupling.
  • Temperature: Heating at 110°C for 8 hours is standard.
  • Solvent: Toluene or tert-butanol are commonly used.
  • Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures is employed to isolate pure products.

Research Findings and Yield Data

  • The Fischer indole synthesis step generally provides moderate to high yields (40–85%) depending on the electronic nature of the hydrazine and ketone substrates.
  • Pd-catalyzed coupling reactions afford moderate to high yields (22–95%) of substituted tetrahydro-pyridoindoles.
  • Methylation and bromination steps are typically high yielding (>80%) when appropriate reagents and conditions are used.
  • Overall yields for multi-step syntheses leading to 8-bromo-5-methyl derivatives can vary, with reported isolated yields around 16% for complex multi-step protocols involving N-alkylation and amide coupling.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Catalyst Pd2(dba)3 (1 mol%), BINAP (0.25–1.5 mol%) Palladium source and ligand critical for coupling efficiency
Base Cs2CO3, K3PO4 Promotes cross-coupling
Solvent Toluene, tert-butanol High boiling solvents for heating
Temperature 110°C Ensures reaction completion
Reaction Time 8 hours Monitored by TLC
Purification Silica gel chromatography Hexanes/ethyl acetate eluent
Yield (coupling) 22–95% Depends on substrate and conditions
Yield (Fischer indole) 40–85% Influenced by substrate electronics

Additional Notes

  • The Fischer indole synthesis is sensitive to the electronic nature of the hydrazine; electron-poor hydrazines may require more forcing conditions such as trifluoroboron etherate complexes.
  • Regioselectivity in methylation can lead to isomeric mixtures; careful separation or chiral resolution may be necessary for enantioenriched products.
  • Bromine substitution at the 8-position can be introduced either via starting material selection (bromo-substituted hydrazines) or through electrophilic bromination post-cyclization.
  • The compound this compound has been characterized with molecular formula C12H13BrN2 and molecular weight 265.15 g/mol.

Chemical Reactions Analysis

8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown promise in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of pyridoindoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 8-bromo derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
  • Neuroprotective Effects : Some studies suggest that pyridoindole compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its bromine atom can be utilized for further functionalization reactions, making it a versatile building block for synthesizing more complex molecules.

Applications in Synthesis:

  • Formation of New Heterocycles : The bromine atom allows for nucleophilic substitution reactions to create new heterocyclic compounds that may have desirable biological activities .
  • Synthesis of Pharmaceuticals : Its derivatives are being explored for their potential use in synthesizing pharmaceuticals that target specific biological pathways.

Material Science

Research into the applications of this compound extends into material science where it is investigated for its properties in polymer chemistry.

Potential Uses:

  • Conductive Polymers : The compound's electronic properties make it a candidate for developing conductive polymers that can be used in electronic devices and sensors.
  • Dyes and Pigments : Its vibrant color properties are being studied for use in dyes and pigments within various industrial applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Substituent Effects

8-Methoxy-5-Methyl Analog (CAS: 618910-07-9)
  • Molecular Formula : C₁₃H₁₆N₂O; MW : 216.28 g/mol .
  • Key Difference : Methoxy (-OCH₃) at position 8 instead of bromine.
  • Impact :
    • Electronic Effects : Methoxy is electron-donating, enhancing aromatic π-π interactions, whereas bromine’s electron-withdrawing nature may improve binding to electrophilic regions of targets like CFTR .
    • Biological Activity : In CFTR potentiator studies, methoxy derivatives demonstrated moderate efficacy (EC₅₀ ~1–10 μM), but brominated analogs are hypothesized to exhibit higher potency due to stronger halogen bonding .
8-Fluoro-5-(3-(4-Methoxyphenoxy)propyl) Analog (CAS: 1566528-01-5)
  • Key Difference: Fluoro (-F) at position 8 and a propyl-phenoxy side chain at position 3.
  • Pharmacokinetics: Extended side chains (e.g., propyl-phenoxy) may enhance plasma half-life but increase metabolic susceptibility .

Positional Isomerism and Saturation

8-Bromo-5H-Pyrido[3,2-b]indole
  • Key Difference : Fully aromatic pyrido[3,2-b]indole core vs. partially saturated tetrahydro-pyrido[4,3-b]indole.
  • Impact :
    • Planarity : Aromatic systems exhibit stronger intercalation with DNA/RNA, increasing mutagenic risk, whereas saturation reduces this effect, improving safety profiles .
    • Target Selectivity : Saturation may favor interactions with G-protein-coupled receptors (e.g., adrenergic, dopaminergic) over kinase inhibition .
5-Methyl vs. 5-Unsubstituted Analogs
  • 5-Methyl Group : Enhances metabolic stability by blocking oxidative degradation at position 4. For example, 5-methyl derivatives showed 2–3× longer half-life in rat liver microsomes compared to unsubstituted analogs .
  • SAR Insights : Methylation at position 5 is critical for maintaining CFTR potentiator activity, as removal reduces efficacy by ~50% .

Pharmacological and Pharmacokinetic Data

CFTR Potentiation

  • Methoxy vs. Bromo : Methoxy analogs (e.g., compound 48) showed EC₅₀ = 5–10 μM, suggesting bromine’s superior efficacy .

In Vivo Performance

  • Oral Bioavailability : γ-Carboline derivatives with 5-methyl substituents achieved >60% oral bioavailability in rats, with lung exposure levels sufficient for pulmonary diseases .
  • Bromo-Specific Effects : Bromine’s higher molecular weight (79.9 vs. 15.99 for -OCH₃) may reduce solubility but improve tissue retention .

Biological Activity

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 1243389-52-7) is an indole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic contexts.

  • Molecular Formula : C12H13BrN2
  • Molecular Weight : 265.15 g/mol
  • IUPAC Name : this compound
  • Structure :
    • Chemical Structure

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its effects on neurotransmitter systems and potential neuroprotective properties.

Neuroprotective Effects

Research indicates that compounds with indole structures often exhibit neuroprotective properties. For instance:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds similar to 8-bromo derivatives have shown significant AChE inhibition, which is crucial for enhancing cholinergic neurotransmission in neurodegenerative disorders like Alzheimer's disease. In vitro studies reported IC50 values ranging from 11.33 µM to 26.22 µM for related compounds against AChE .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. The presence of bromine in the structure may enhance these effects by stabilizing free radicals or promoting electron donation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests a potential for varied biological activity based on modifications to its core structure:

  • Bromination : The bromine atom at position 8 may influence binding affinity to biological targets.
  • Methyl Substituent : The methyl group at position 5 could enhance lipophilicity and permeability across the blood-brain barrier (BBB).

Study 1: Neuroprotective Properties

A study investigated the effects of indole derivatives on neurodegeneration models. The compound demonstrated significant neuroprotection against oxidative stress and apoptosis in neuronal cell lines. It was found to:

  • Reduce levels of pro-inflammatory cytokines.
  • Enhance cell viability in models subjected to oxidative stress.

Study 2: Enzyme Inhibition Profile

Another research focused on the inhibition profile of various indole derivatives against cholinesterases:

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A11.334.33
Compound B26.22Not reported
8-Bromo Derivative TBD TBD

This table illustrates the comparative potency of related compounds and highlights the potential efficacy of 8-bromo derivatives in modulating cholinergic activity.

Q & A

Q. What are the key synthetic strategies for preparing 8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

The synthesis typically involves functionalizing the pyridoindole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling. For brominated analogs, direct bromination of the indole moiety using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) is common. Post-functionalization of the tetrahydro-pyridine ring with methyl groups can be achieved via reductive amination or alkylation . Key steps include:

  • Solvent optimization (e.g., PEG-400:DMF mixtures for improved solubility and reaction efficiency) .
  • Purification via flash column chromatography (70:30 ethyl acetate:hexane) to isolate intermediates .
  • Yield optimization through catalyst screening (e.g., CuI for triazole formation) .

Q. How is the compound characterized structurally?

Comprehensive characterization includes:

  • 1H/13C NMR : Bromine substituents induce deshielding in aromatic protons (δ 7.2–7.5 ppm for indole protons; δ 42–50 ppm for tetrahydro-pyridine carbons) . Methyl groups on the tetrahydro-pyridine ring appear as singlets near δ 2.3–2.6 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 251 [M-2H]+ for 8-bromo derivatives) confirm mass accuracy .
  • Elemental analysis : Validates purity (e.g., C: 53.61%, Br: 31.82% for brominated analogs) .

Advanced Research Questions

Q. How can low yields during CuAAC reactions be addressed?

Low yields (e.g., 25% in triazole-linked indole derivatives) often stem from incomplete azide-alkyne coupling or side reactions. Mitigation strategies include:

  • Solvent optimization : PEG-400:DMF mixtures enhance catalyst stability and reactant solubility .
  • Extended reaction times : Stirring for >12 hours ensures complete conversion .
  • Post-reaction purification : Water precipitation removes polar impurities, while column chromatography isolates the target compound .

Q. What analytical challenges arise in distinguishing regioisomers of brominated pyridoindoles?

Bromination at the 8-position vs. other positions (e.g., 6- or 7-) can lead to overlapping spectral signals. Resolution methods include:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign substituent positions .
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives .
  • HPLC-MS with isotopic labeling : Tracks bromine distribution in complex mixtures .

Q. How does the methyl group on the tetrahydro-pyridine ring influence stability?

The methyl group enhances steric hindrance, reducing ring puckering and improving thermal stability. Key observations:

  • DSC/TGA : Methyl-substituted analogs show higher melting points (e.g., 194–195°C for 8-bromo derivatives) compared to non-methylated variants .
  • Solution stability : Methyl groups reduce hygroscopicity, as seen in hydrochloride salts stored under argon .

Methodological Notes

  • Synthetic reproducibility : Residual DMF in final products must be removed via vacuum drying at 90°C to avoid interference in biological assays .
  • Regioselectivity : Bromination at the 8-position is favored due to electron-rich indole C8 in the pyrido[4,3-b]indole system .
  • Handling hygroscopic intermediates : Store hydrochloride salts in desiccators with silica gel to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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